1-Bromo-2-fluoro-4-isopropoxybenzene

Beschreibung

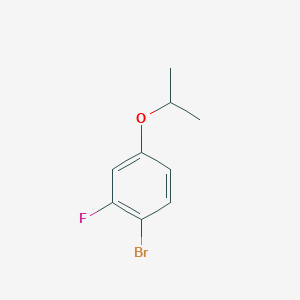

1-Bromo-2-fluoro-4-isopropoxybenzene (CAS: 1036724-61-4) is a halogenated aromatic compound with the molecular formula C₉H₁₀BrFO. It features a benzene ring substituted with bromine (Br), fluorine (F), and an isopropoxy group (-OCH(CH₃)₂) at positions 1, 2, and 4, respectively. Key properties include:

- Purity: 97% (typical commercial grade)

- Storage: Requires refrigeration at 2–8°C for stability .

- Hazards: Classified with warnings for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

This compound is utilized in pharmaceutical and agrochemical research due to the reactivity of its bromine and fluorine substituents, which facilitate nucleophilic substitution and directed ortho-metallation reactions.

Eigenschaften

IUPAC Name |

1-bromo-2-fluoro-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLUAOGEXFDAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726554 | |

| Record name | 1-Bromo-2-fluoro-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036724-61-4 | |

| Record name | 1-Bromo-2-fluoro-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-2-fluoro-4-isopropoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-4-isopropoxybenzene. This reaction typically uses bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as distillation or recrystallization, to remove any impurities and obtain the desired product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-fluoro-4-isopropoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

Electrophilic Aromatic Substitution: The fluorine and isopropoxy groups can direct electrophiles to specific positions on the benzene ring, facilitating reactions such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroxy derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Electrophilic Aromatic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and chlorine (Cl2) or bromine (Br2) for halogenation.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium hydroxide would yield 2-fluoro-4-isopropoxyphenol, while nitration would produce 1-bromo-2-fluoro-4-isopropoxy-5-nitrobenzene.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-fluoro-4-isopropoxybenzene is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism by which 1-bromo-2-fluoro-4-isopropoxybenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. The fluorine and isopropoxy groups influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-bromo-2-fluoro-4-isopropoxybenzene with three analogs:

Key Observations:

Substituent Effects: The isopropoxy group in the target compound introduces steric bulk compared to the smaller methoxy (-OCH₃) or phenylmethoxy (-OCH₂C₆H₅) groups in analogs. This bulk may slow reaction kinetics in substitution reactions . 4-Bromo-1,2-diaminobenzene lacks alkoxy groups but contains two amino (-NH₂) groups, enhancing nucleophilicity and utility in polymer or dye synthesis .

Reactivity: Bromine in the target compound acts as a superior leaving group compared to chlorine or iodine, enabling efficient Suzuki-Miyaura couplings.

Applications: The target compound is preferred in medicinal chemistry for introducing fluorinated aromatic motifs. 4-Bromo-1,2-diaminobenzene is used in conductive polymer synthesis (e.g., polyaniline derivatives) due to its diamine functionality .

Commercial Availability and Pricing

- This compound : Available in 5g and 10g quantities (pricing upon inquiry) .

Biologische Aktivität

Overview

1-Bromo-2-fluoro-4-isopropoxybenzene (C₉H₁₀BrFO) is an organic compound characterized by a benzene ring substituted with bromine, fluorine, and isopropoxy groups. Its unique structural properties make it a subject of interest in various fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its synthesis, potential applications, and relevant research findings.

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving the bromination of 2-fluoro-4-isopropoxybenzene. Common reagents include bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of catalysts like iron or aluminum bromide. The reactions are typically conducted in inert solvents such as dichloromethane at controlled temperatures to ensure selectivity and yield.

Applications in Research

This compound has been utilized in several scientific research applications:

- Pharmaceutical Development : It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting specific enzyme interactions.

- Biochemical Assays : The compound can be employed as a probe to study enzyme interactions and other biochemical processes.

- Agrochemicals : It is also explored for its potential use in developing agrochemical products due to its unique chemical reactivity.

Case Studies

While specific case studies focusing solely on this compound are scarce, related compounds have demonstrated significant biological activities. For example:

- Anticancer Activity : Compounds structurally similar to this compound have shown promising anticancer properties by stabilizing protein-protein interactions (PPIs), which are crucial for cellular signaling pathways .

- Enzyme Inhibition : Some studies suggest that related halogenated compounds can inhibit specific enzymes involved in metabolic pathways, indicating that this compound may exhibit similar effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Bromo-3-fluoro-4-isopropoxybenzene | Similar halogen substitutions | Different positioning may alter reactivity |

| 1-Chloro-2-fluoro-4-isopropoxybenzene | Chlorine instead of bromine | Variations in electronegativity affect behavior |

| 2-Bromo-4-fluoro-3-isopropoxybenzene | Different substitution pattern | Potentially altered biological activity |

This table illustrates how variations in substitution patterns and halogen types can significantly influence the chemical behavior and biological activity of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.